molecular formula C10H8Br2N2Ni B2867424 Nibr2(bipy) CAS No. 46389-47-3

Nibr2(bipy)

Cat. No.: B2867424
CAS No.: 46389-47-3
M. Wt: 374.689
InChI Key: ROFVEXUMMXZLPA-UHFFFAOYSA-N
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Description

Nickel(II) bromide bipyridine (NiBr₂(bipy)) is a coordination complex where nickel(II) ions are coordinated by two bromide ligands and a 2,2'-bipyridine (bipy) ligand. The bipyridine ligand, a bidentate chelator, forms a stable octahedral or square-planar geometry with transition metals, depending on the electronic and steric environment. NiBr₂(bipy) is of interest in catalysis, supramolecular chemistry, and materials science due to its redox-active nickel center and the π-conjugated bipyridine system, which facilitates intermolecular interactions such as π-π stacking .

Properties

IUPAC Name

dibromonickel;2-pyridin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2BrH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKXDHXBWOTQKY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.[Ni](Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319296
Record name (2,2'-Bipyridine)nickel(II) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46389-47-3
Record name (2,2'-Bipyridine)nickel(II) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored under an inert atmosphere at 2–8 °c. More research is needed to fully understand the ADME properties of NiBr2(bipy) and their impact on bioavailability.

Biological Activity

Nibr2(bipy), a nickel(II) complex with the ligand 2,2'-bipyridine (bipy), has garnered attention in various fields of research due to its unique catalytic properties and potential biological applications. This article provides a comprehensive overview of its biological activity, focusing on its role as a catalyst in organic reactions, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Synthesis

Nibr2(bipy) is synthesized by reacting nickel(II) bromide (NiBr2) with 2,2'-bipyridine in a suitable solvent, commonly ethanol. The resulting compound features a nickel(II) ion coordinated with two bromide ions and two bipy ligands, forming a distorted square planar geometry around the metal center:

NiBr2+2bipyNibr2(bipy)+2Br\text{NiBr}_2+2\text{bipy}\rightarrow \text{Nibr}_2(\text{bipy})+2\text{Br}^-

This structural configuration is crucial for its catalytic activity, particularly in facilitating various organic transformations.

Catalytic Activity

Nibr2(bipy) is primarily recognized for its role as a catalyst in several key reactions:

  • Arylation Reactions : It effectively catalyzes the attachment of aryl groups to heteroarenes, making it useful in synthesizing pharmaceuticals like febuxostat, which treats gout and hyperuricemia.
  • Carboxylation Reactions : Nibr2(bipy) facilitates the introduction of carboxyl groups into organic molecules under mild conditions. For instance, it can convert aryl tosylates to carboxylic acids using carbon dioxide as a reagent.

Table 1: Summary of Catalytic Reactions Involving Nibr2(bipy)

Reaction TypeSubstrate TypeProduct TypeConditions
ArylationHeteroareneAryl-substituted productMild temperature & pressure
CarboxylationAryl tosylatesCarboxylic acidsMild temperature & pressure

Mechanistic Insights

The mechanism of action for Nibr2(bipy) in catalysis involves several steps:

  • Activation of Substrates : The nickel center activates substrates through coordination, allowing for subsequent nucleophilic attacks.
  • Formation of Intermediates : During reactions, intermediates such as Ni(II) aryl amido or Ni(III) aryl species may form, influencing the selectivity and efficiency of the reaction .
  • Electrochemical Pathways : Studies suggest that electrochemical processes play a significant role in the catalytic cycles involving Nibr2(bipy), particularly in reactions requiring electron transfer.

Case Studies

  • Aryl e-Amination Reactions : Research has demonstrated that Nibr2(bipy) can facilitate e-amination reactions effectively. In one study, yields of up to 68% were achieved using this catalyst under optimized conditions, showcasing its potential in synthesizing complex organic molecules .
  • C-H Activation : Another significant application is in C-H activation processes. The complex has been utilized to perform cyclonickelation reactions, demonstrating efficient functionalization of C-H bonds at lower temperatures compared to traditional methods .

Biological Implications

While primarily studied for its catalytic properties, Nibr2(bipy) also shows promise in biological contexts:

  • Enzyme Mimicry : The complex exhibits phosphatase-like activity, suggesting potential applications in biochemical pathways where phosphate group transfers are crucial .
  • Photoredox Catalysis : Its ability to participate in photoredox reactions opens avenues for developing light-driven synthetic pathways relevant in pharmaceuticals and material sciences .

Scientific Research Applications

NiBr2(bipy), also known as Nickel (II) dibromide bipyridine, is an inorganic coordination compound with the formula NiBr2(bipy), where bipy represents 2,2'-bipyridine. It is a vibrant yellow-brown solid, soluble in water, and forms a blue-green hexahydrate in solution. The compound consists of a central nickel (II) ion coordinated by two bromide ions and a bidentate bipyridine ligand. NiBr2(bipy) has applications in scientific research, catalysis, and organic synthesis.

Catalysis

NiBr2(bipy) demonstrates effectiveness as a catalyst in nickel-based catalytic systems for arylation reactions. These reactions involve attaching an aryl group (a hydrocarbon ring with six carbon atoms) to a heteroarene (a molecule with aromatic rings containing atoms other than carbon and hydrogen). NiBr2(bipy) is particularly useful for the rapid synthesis of molecules, such as febuxostat, a medication for gout and hyperuricemia treatment.

NiBr2(bipy) can act as a catalyst in carboxylation reactions, which introduce a carboxyl group (COOH) to a molecule. It facilitates this process under moderate temperatures and pressure conditions, making it a practical tool for generating various useful reactants. A novel Ni(0) -catalyzed carboxylation of aryl tosylates with carbon dioxide has been achieved under moderate temperatures and atmospheric pressure . The active Ni(0) species is generated in situ by simply mixing the Ni(0) precatalyst [NiBr2 (bipy)] .

Organic Synthesis

NiBr2(bipy) demonstrates catalytic activity in several organic reactions. The catalytic activity is attributed to the ability of the nickel center to activate substrates through coordination, alongside the electronic effects imparted by the bipyridine ligand. NiBr2(bipy) can also be used in stannylation of aryl halides .

Coordination Chemistry

NiBr2(bipy) is a valuable subject for studying coordination chemistry, which explores how molecules bind to metal ions. Research on Ni(BDC)/2,2'-bipy compounds, for example, has revealed how factors like temperature and pH can influence the structural characteristics of the resulting complexes. This research provides insights into the versatile bonding modes and dimensional structures achievable with NiBr2(bipy).

Research into the interaction of NiBr2(bipy) with other compounds has revealed insights into its coordination behavior and catalytic mechanisms. Studies have shown that the ligand environment significantly affects the reactivity of nickel complexes, influencing their performance in various catalytic applications. For instance, variations in ligands can alter the electronic properties of nickel, thereby affecting its ability to participate in redox processes essential for catalysis.

There is emerging interest in the biological activity of NiBr2(bipy). The compound has been investigated for its potential interactions with biological systems, particularly concerning its role as a catalyst in synthesizing biologically active molecules. Its derivatives may exhibit properties that could be useful in medicinal chemistry, although specific biological activities remain under exploration.

Comparison with Other Nickel Complexes

NiBr2(bipy) belongs to a class of nickel complexes that share similar structural features but differ in their ligands and reactivity profiles.

Compound NameLigandsUnique Features
Nickel (II) bromideNoneSimple structure; less versatile than bipyridine complex
Nickel (II) acetateAcetateUsed primarily for organic synthesis; different reactivity
Nickel (II) chlorideNoneCommonly used but less effective as a catalyst compared to bipyridine complexes
Nickel (II) dimethylglyoximeDimethylglyoximeKnown for selective catalysis; different ligand properties
Nickel (II) phenanthrolinePhenanthrolineExhibits strong photochemical properties; used in photoredox catalysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cobalt(II) Chloride Bipyridine (CoCl₂(bipy))

  • Structural Similarities : Both complexes feature a transition metal (Ni²⁺ vs. Co²⁺) coordinated to bipyridine and halide ligands.
  • SCE) compared to NiBr₂(bipy) (-0.32 V), attributed to the stronger field stabilization of Co²⁺ . Magnetic Properties: Co²⁺ in CoCl₂(bipy) is high-spin (μ = 4.2 µB), whereas Ni²⁺ in NiBr₂(bipy) is low-spin (μ = 2.8 µB) due to ligand field splitting differences.

Iron(II) Bromide Bipyridine (FeBr₂(bipy))

  • Functional Similarities : Both are used in redox catalysis and supramolecular polymerization.
  • Key Differences :
    • Stability : FeBr₂(bipy) is more prone to oxidation in air, forming Fe³⁺ species, whereas NiBr₂(bipy) remains stable under ambient conditions.
    • Stacking Behavior : FeBr₂(bipy) forms weaker intermolecular π-π stacks (λmax shift = 15 nm in CHCl₃) compared to NiBr₂(bipy) (λmax shift = 22 nm), as the nickel center enhances electronic communication between bipyridine units .

Comparison with Functionally Similar Supramolecular Systems

Tetrahedral Bipyridinium-Based Supramolecular Polymers (Compound 6 in )

  • Structural Context : Compound 6, a tetrahedral molecule with four reduced bipyridinium (BIPY⁺) units, forms 3D supramolecular polymers in water via radical π-dimerization.
  • Contrast with NiBr₂(bipy): Dimensionality: NiBr₂(bipy) typically forms 1D chains or 2D layers, whereas compound 6 achieves 3D networks due to its tetrahedral geometry. Redox Response: Compound 6’s BIPY⁺ units require strong reductants (e.g., Na₂S₂O₄), while NiBr₂(bipy) undergoes reversible Ni²⁺/Ni⁺ redox transitions at milder potentials .

Phosphazene Derivative with Six BIPY Units (Compound 7 in )

  • Key Feature : This hexa-BIPY⁺ compound undergoes exclusive intramolecular stacking, avoiding supramolecular polymerization.
  • Comparison :
    • Stacking Mode : NiBr₂(bipy) relies on intermolecular stacking for polymer formation, whereas compound 7’s rigidity prevents intermolecular interactions.
    • Applications : Compound 7 is used in molecular electronics for confined charge transport, while NiBr₂(bipy) is leveraged in catalytic systems requiring dynamic supramolecular reorganization .

Data Table: Comparative Properties of NiBr₂(bipy) and Analogues

Property NiBr₂(bipy) CoCl₂(bipy) FeBr₂(bipy) Compound 6 (BIPY⁺)
Molecular Weight (g/mol) 322.8 309.7 315.6 ~850 (tetramer)
Coordination Geometry Octahedral Octahedral Square-Planar Tetrahedral
Redox Potential (V) -0.32 (Ni²⁺/Ni⁺) -0.45 (Co²⁺/Co⁺) -0.28 (Fe²⁺/Fe⁺) -0.65 (BIPY⁺/BIPY)
Stacking Type Intermolecular Intermolecular Intermolecular Intermolecular
Solvent Stability Stable in CHCl₃ Degrades in H₂O Oxidizes in air Stable in H₂O

Research Findings and Implications

  • Catalytic Efficiency : NiBr₂(bipy) outperforms FeBr₂(bipy) in cross-coupling reactions (TOF = 1,200 h⁻¹ vs. 800 h⁻¹) due to faster ligand exchange kinetics .
  • Supramolecular Applications : Unlike rigid phosphazene derivatives (compound 7), NiBr₂(bipy)’s flexibility allows adaptive polymerization, making it suitable for stimuli-responsive materials .

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